

An In-depth Technical Guide to the Spectral Data of Trimethylsilyl Crotonate

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Compound of Interest

Compound Name: Trimethylsilyl crotonate

Cat. No.: B102237

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **trimethylsilyl crotonate**, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopy. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to assist researchers in their laboratory work.

Data Presentation

The following tables summarize the predicted quantitative spectral data for **trimethylsilyl crotonate** (CAS No. 18269-64-2; Molecular Formula: $C_7H_{14}O_2Si$; Molecular Weight: 158.27 g/mol). These predictions are derived from the analysis of similar compounds and foundational spectroscopic principles.

Table 1: Predicted 1H NMR Spectral Data for **Trimethylsilyl Crotonate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 0.25	Singlet	9H	Si(CH ₃) ₃
~ 1.85	Doublet	3H	=CH-CH ₃
~ 5.80	Doublet of Quartets	1H	O=C-CH=
~ 6.90	Doublet of Quartets	1H	=CH-CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for **Trimethylsilyl Crotonate**

Chemical Shift (δ , ppm)	Assignment
~ -0.5	Si(CH ₃) ₃
~ 18.0	=CH-CH ₃
~ 123.0	O=C-CH=
~ 145.0	=CH-CH ₃
~ 166.0	C=O

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Bands for **Trimethylsilyl Crotonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960	Medium	C-H stretch (sp ³)
~ 1715	Strong	C=O stretch (ester)
~ 1650	Medium	C=C stretch (alkene)
~ 1250	Strong	Si-CH ₃ symmetric deformation
~ 1100	Strong	Si-O-C stretch
~ 845	Strong	Si-C stretch

Sample phase: Neat liquid.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for **Trimethylsilyl Crotonate**

m/z	Relative Intensity	Assignment
158	Moderate	[M] ⁺ (Molecular ion)
143	Moderate	[M - CH ₃] ⁺
115	Low	[M - COOCH ₃] ⁺ (after rearrangement)
83	Moderate	[CH ₃ CH=CHCO] ⁺
73	High	[(CH ₃) ₃ Si] ⁺
69	High	[CH ₃ CH=CHC=O] ⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **trimethylsilyl crotonate**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR Spectra Acquisition:
 - Sample Preparation: Dissolve approximately 5-10 mg of **trimethylsilyl crotonate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
 - Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
 - ^1H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
 - ^{13}C NMR Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: -10 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
 - Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
 - Sample Preparation: Place a single drop of neat **trimethylsilyl crotonate** directly onto the ATR crystal.
 - Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

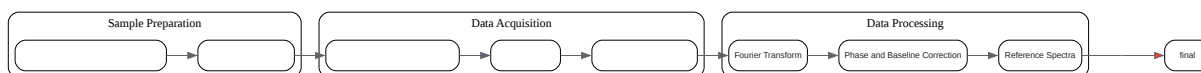
3. Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Sample Preparation: Prepare a dilute solution of **trimethylsilyl crotonate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Instrumentation: A GC-MS system equipped with an electron ionization (EI) source.
 - Gas Chromatography (GC) Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

- Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Mass Spectrometry (MS) Parameters:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range (m/z): 40-400 amu.

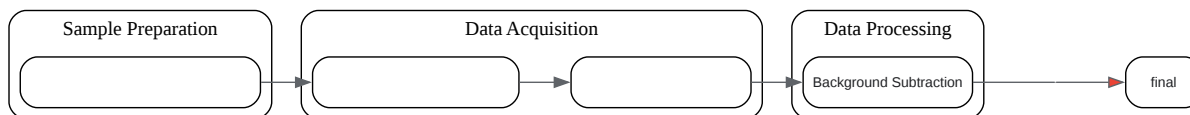
Mandatory Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.



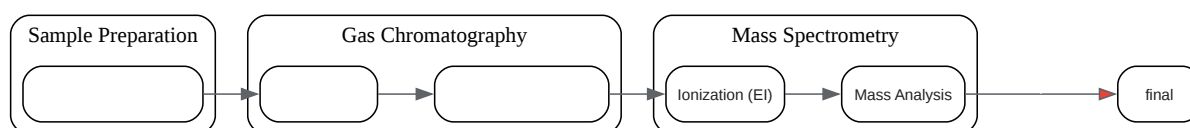
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for ATR-FTIR Spectroscopy.



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Caption: Workflow for GC-MS Analysis.

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